molecular formula C17H26N2 B5354265 N,N-dimethyl-4-[(E)-3-(3-methylpiperidin-1-yl)prop-1-enyl]aniline

N,N-dimethyl-4-[(E)-3-(3-methylpiperidin-1-yl)prop-1-enyl]aniline

Cat. No.: B5354265
M. Wt: 258.4 g/mol
InChI Key: ONPBIUXXXOTJBQ-FNORWQNLSA-N
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Description

N,N-dimethyl-4-[(E)-3-(3-methylpiperidin-1-yl)prop-1-enyl]aniline is an organic compound that belongs to the class of aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(E)-3-(3-methylpiperidin-1-yl)prop-1-enyl]aniline typically involves the reaction of 4-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. This reaction results in the formation of the intermediate 4-(dimethylamino)-N,N-dimethylbenzamide, which is then subjected to a reduction process using hydrogen gas and a palladium catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(E)-3-(3-methylpiperidin-1-yl)prop-1-enyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N,N-dimethyl-4-[(E)-3-(3-methylpiperidin-1-yl)prop-1-enyl]aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(E)-3-(3-methylpiperidin-1-yl)prop-1-enyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline

Uniqueness

N,N-dimethyl-4-[(E)-3-(3-methylpiperidin-1-yl)prop-1-enyl]aniline is unique due to its specific structural features, such as the presence of both a dimethylamino group and a piperidine ring

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-3-(3-methylpiperidin-1-yl)prop-1-enyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-15-6-4-12-19(14-15)13-5-7-16-8-10-17(11-9-16)18(2)3/h5,7-11,15H,4,6,12-14H2,1-3H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPBIUXXXOTJBQ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)C/C=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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